4-(2-Nitrophenyl)morpholin-3-one
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Description
4-(2-Nitrophenyl)morpholin-3-one is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Intermediate for Biologically Active Compounds
It serves as an important intermediate in the synthesis of various biologically active compounds, especially in anticancer research. Its derivatives have shown potential biological activities, making it significant in the field of medicinal chemistry (Wang et al., 2016).
Study of Nucleofugality in Aminolysis Reactions
It plays a role in the experimental and theoretical study of nucleofugality in aminolysis reactions, which is crucial for understanding reaction mechanisms in organic chemistry (Montecinos et al., 2017).
Development of Fluorescent Probes
Derivatives of this compound have been used in the development of novel off-on fluorescent probes for selective detection of hypoxia or nitroreductase in biomedical research, highlighting its utility in disease-relevant hypoxia imaging (Feng et al., 2016).
Safe and Robust Nitration Processes
Research has been conducted to develop novel, safe, and robust nitration processes for the synthesis of morpholine derivatives. This research is important for improving the efficiency and safety of chemical synthesis processes (Zhang et al., 2007).
Biological and Pharmaceutical Applications
Antimicrobial Activity
The compound's derivatives have been synthesized and shown to possess antimicrobial properties, making them potential candidates for developing new antimicrobial agents (Janakiramudu et al., 2017).
Cancer Research
Certain morpholin-3-one derivatives have been found to induce apoptosis and elevate the levels of P53 and Fas proteins in A549 lung cancer cells, suggesting their potential as anti-cancer drugs (He et al., 2007).
Analgesic and Anti-Inflammatory Activities
Schiff bases of 4-(2-aminophenyl)-morpholines, which are closely related, have been reported to exhibit significant analgesic, anti-inflammatory, and antimicrobial activities (Panneerselvam et al., 2009).
Properties
IUPAC Name |
4-(2-nitrophenyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-3-1-2-4-9(8)12(14)15/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFGUUCIPAZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845729-41-1 |
Source
|
Record name | 4-(2-Nitrophenyl)-3-morpholinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ES7S49FZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.